4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate
CAS No.: 105786-95-6
Cat. No.: VC20792902
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105786-95-6 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate |
| Standard InChI | InChI=1S/C6H8N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h1-4H2 |
| Standard InChI Key | OBCUGZUJWKHNHA-UHFFFAOYSA-N |
| SMILES | C1CC[N+]2=NOC(=C2C1)[O-] |
| Canonical SMILES | C1CC[N+]2=NOC(=C2C1)[O-] |
Introduction
Chemical Identification and Properties
Physical and Chemical Characteristics
4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate is characterized by a well-defined set of chemical identifiers and physical properties that are essential for its proper identification and handling in research settings. This compound represents an important class of heterocyclic structures that combines multiple functional elements into a single molecular framework. The comprehensive identification parameters are presented in Table 1 below.
Table 1: Chemical Identification Parameters of 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate
| Parameter | Value |
|---|---|
| CAS Number | 105786-95-6 |
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydrooxadiazolo[3,4-a]pyridin-8-ium-3-olate |
| Standard InChI | InChI=1S/C6H8N2O2/c9-6-5-3-1-2-4-8(5)7-10-6/h1-4H2 |
| Standard InChIKey | OBCUGZUJWKHNHA-UHFFFAOYSA-N |
| SMILES | C1CC[N+]2=NOC(=C2C1)[O-] |
| Common Synonyms | Tetrahydro-pyrido[c]sydnone; Tetrahydropyrido[c]sydnone |
The compound exists as an inner salt structure, which contributes to its unique chemical behavior and reactivity profile . This zwitterionic characteristic, where positive and negative charges exist within the same molecule, influences its solubility properties and interaction with biological systems.
Structural Features
The molecular architecture of 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate comprises a fused bicyclic system with distinctive electronic distribution. The compound contains a six-membered tetrahydropyridine ring fused with a five-membered oxadiazole ring. This structural arrangement creates a rigid molecular framework that determines its three-dimensional conformation and subsequent biological interactions.
The presence of the oxadiazole moiety contributes to the compound's potential for hydrogen bonding and dipole-dipole interactions, which are crucial factors in drug-receptor binding scenarios. Additionally, the tetrahydropyridine portion provides conformational flexibility that may be advantageous for adapting to binding pockets of various biological targets. These structural characteristics collectively contribute to the compound's potential as a pharmacophore in drug discovery efforts.
Synthesis and Applications
Synthetic Methodologies
Pharmacological Studies
Biological Activities
Recent pharmacological investigations have explored the interaction of 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate with various biological targets, particularly enzymes and receptors involved in disease pathways. While the specific mechanisms of action remain under active investigation, preliminary findings suggest that this compound may modulate biochemical processes relevant to multiple therapeutic areas.
The antimicrobial properties observed with this compound class indicate potential applications in addressing bacterial infections, possibly through novel mechanisms that could help overcome existing resistance challenges. Similarly, the anti-inflammatory effects noted in some derivatives suggest possible utility in managing inflammatory conditions through pathways that may complement or differ from conventional anti-inflammatory agents.
It is important to note that research into the pharmacological properties of 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate remains in relatively early stages. Comprehensive evaluation of its efficacy, selectivity, and safety profiles requires additional studies across various biological models and potential therapeutic applications.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activities is crucial for optimizing compounds like 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate for specific therapeutic applications. While direct information on structure-activity relationships (SAR) for this particular compound is limited in the available literature, insights can be drawn from studies on related heterocyclic systems.
For context, research on similar fused heterocyclic compounds, such as the chiral N-acyl-5,6,7(8-substituted)-tetrahydro- triazolo[4,3-A]pyrazines, has demonstrated that specific modifications can enhance selectivity for biological targets like NK-3 receptors . This suggests that targeted modifications to the basic scaffold of 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate might similarly yield derivatives with improved selectivity and potency for specific biological targets.
The significant price variation observed between suppliers highlights the importance of considering factors such as purity, quantity, and supplier reputation when sourcing this compound for research purposes . Additionally, specialized versions such as deuterated analogs (d8) are available for specialized research applications, though typically at premium pricing reflecting their more complex synthesis requirements .
Future Research Directions
Methodological Innovations
The synthetic chemistry surrounding 4,5,6,7-Tetrahydro- oxadiazolo[3,4-a]pyridin-8-ium-3-olate also presents opportunities for innovation. Development of more efficient synthetic routes, including potentially stereoselective methods, could facilitate access to this compound and its derivatives at lower cost and with improved environmental sustainability. Techniques like flow chemistry and green chemistry approaches might be particularly valuable in this context.
Additionally, the availability of isotopically labeled versions, such as the deuterated analog , opens possibilities for detailed mechanistic studies, metabolic tracking, and pharmacokinetic investigations that could provide deeper insights into the behavior of this compound class in biological systems.
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